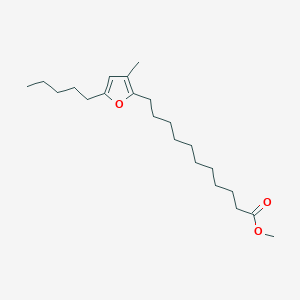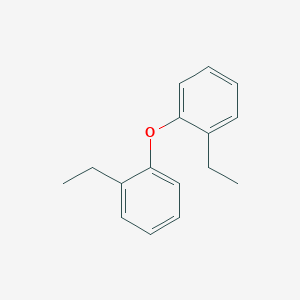![molecular formula C9H15N2O3P B14472811 (2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid CAS No. 67632-37-5](/img/structure/B14472811.png)
(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid is a chemical compound with a complex structure that includes a pyridine ring, an amino group, and a phosphonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid typically involves the reaction of pyridine derivatives with phosphonic acid precursors. One common method includes the use of pyridine-2-carbaldehyde, which reacts with an appropriate amine and a phosphonic acid derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-carboxylic acid: Shares the pyridine ring structure but lacks the phosphonic acid group.
Aminomethylphosphonic acid: Contains the phosphonic acid group but lacks the pyridine ring.
Uniqueness
(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid is unique due to its combination of a pyridine ring, an amino group, and a phosphonic acid group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
67632-37-5 |
|---|---|
Formule moléculaire |
C9H15N2O3P |
Poids moléculaire |
230.20 g/mol |
Nom IUPAC |
2-(pyridin-2-ylmethylamino)propan-2-ylphosphonic acid |
InChI |
InChI=1S/C9H15N2O3P/c1-9(2,15(12,13)14)11-7-8-5-3-4-6-10-8/h3-6,11H,7H2,1-2H3,(H2,12,13,14) |
Clé InChI |
NUJAKQSOWVQPOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(NCC1=CC=CC=N1)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


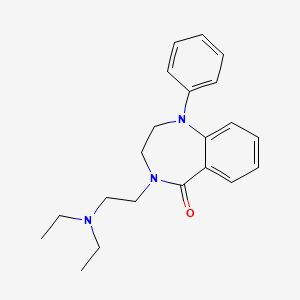
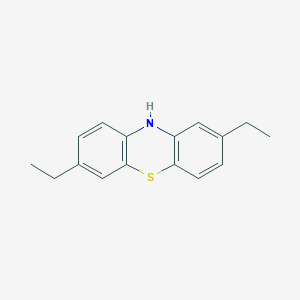
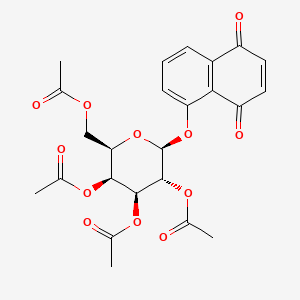

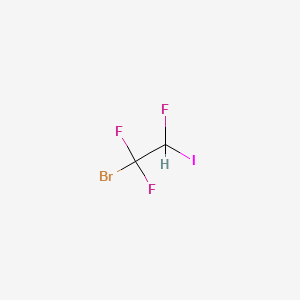
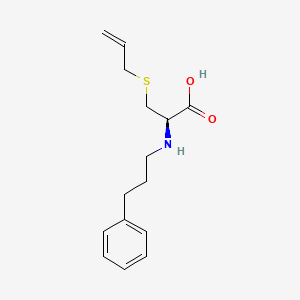
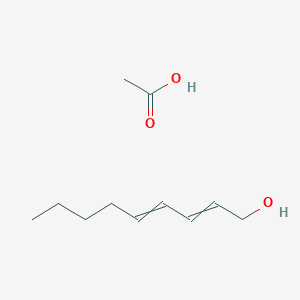
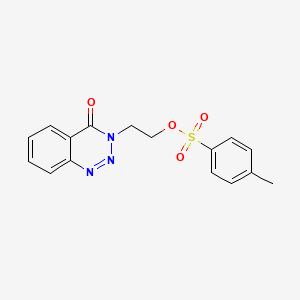


![3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14472782.png)
![2-[(Pyridin-3-yl)sulfanyl]pyridine](/img/structure/B14472790.png)
